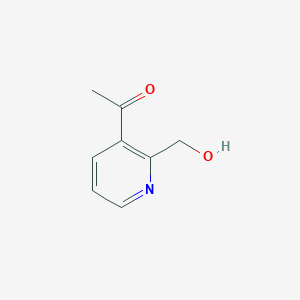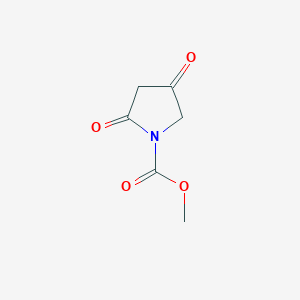
Methyl 2,4-dioxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxopyrrolidine-1-carboxylate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP belongs to the family of pyrrolidine-2,4-diones and is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,4-dioxopyrrolidine-1-carboxylate has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost compared to other compounds and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Methyl 2,4-dioxopyrrolidine-1-carboxylate, including the development of novel drug delivery systems using Methyl 2,4-dioxopyrrolidine-1-carboxylate as a building block, the investigation of its potential use as a plant growth regulator and insecticide, and the synthesis of novel materials with unique properties using Methyl 2,4-dioxopyrrolidine-1-carboxylate as a precursor. Further studies are also needed to fully understand the mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate and its potential side effects in vivo.
Conclusion:
In conclusion, Methyl 2,4-dioxopyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively easy to perform, and Methyl 2,4-dioxopyrrolidine-1-carboxylate exhibits various biochemical and physiological effects. Future studies are needed to fully understand the mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate and its potential applications in medicine, agriculture, and materials science.
Méthodes De Synthèse
Methyl 2,4-dioxopyrrolidine-1-carboxylate can be synthesized through a simple and efficient method that involves the reaction between 2,4-pyrrolidinedione and methyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of Methyl 2,4-dioxopyrrolidine-1-carboxylate as a white crystalline solid with a high yield and purity. The synthesis method is relatively easy to perform and does not require any complex equipment or procedures.
Applications De Recherche Scientifique
Methyl 2,4-dioxopyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been used as a plant growth regulator and insecticide. In materials science, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
182352-62-1 |
|---|---|
Nom du produit |
Methyl 2,4-dioxopyrrolidine-1-carboxylate |
Formule moléculaire |
C6H7NO4 |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
methyl 2,4-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-11-6(10)7-3-4(8)2-5(7)9/h2-3H2,1H3 |
Clé InChI |
JIGWBFMRIBGSTJ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC(=O)CC1=O |
SMILES canonique |
COC(=O)N1CC(=O)CC1=O |
Synonymes |
1-Pyrrolidinecarboxylicacid,2,4-dioxo-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



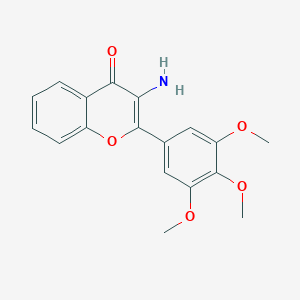
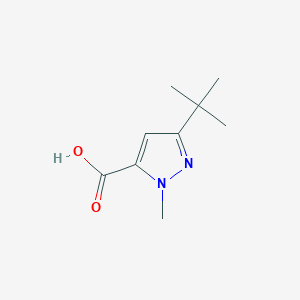
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

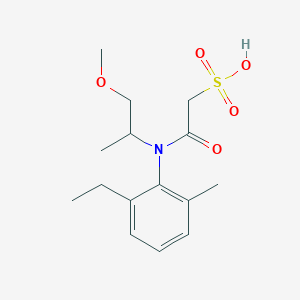
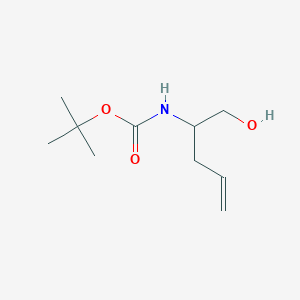
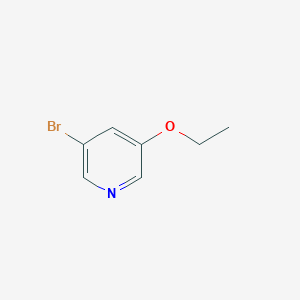
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
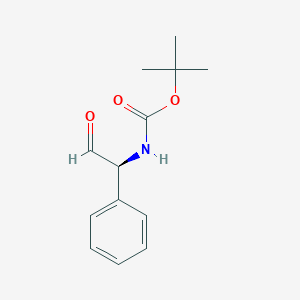
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
